molecular formula C10H24N6O6S B098229 Morpholine-4-carboxamidine hemisulfate CAS No. 17238-55-0

Morpholine-4-carboxamidine hemisulfate

Cat. No.: B098229
CAS No.: 17238-55-0
M. Wt: 356.4 g/mol
InChI Key: NJPXFDGHJDIRKX-UHFFFAOYSA-N
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Description

Morpholine-4-carboxamidine hemisulfate, also known as MES (2-(N-methylamino) ethanesulfonate), is a commonly used buffer and ionic surfactant. It appears as a white crystalline powder and is soluble in water but insoluble in non-polar solvents. This compound is known for its buffering capacity between pH 6.0 and 8.0 and its thermal stability, making it suitable for use under higher temperature conditions .

Scientific Research Applications

Morpholine-4-carboxamidine hemisulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a buffer in various chemical reactions and processes.

    Biology: It serves as a buffer in biochemical and molecular biology experiments, particularly those sensitive to high pH environments.

    Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used as an ionic surfactant in detergents, synthetic media, and stabilizers

Safety and Hazards

Morpholine-4-carboxamidine hemisulfate is intended for R&D use only and is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not available in the retrieved literature.

Mechanism of Action

Biochemical Pathways

The compound is known to be used in proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.

Action Environment

Morpholine-4-carboxamidine hemisulfate is stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric composition.

Preparation Methods

The preparation of Morpholine-4-carboxamidine hemisulfate involves several steps:

Chemical Reactions Analysis

Morpholine-4-carboxamidine hemisulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Morpholine-4-carboxamidine hemisulfate can be compared with other similar compounds such as:

    Morpholine-4-carboxamidine hydrobromide: Similar in structure but differs in the counterion (hydrobromide instead of hemisulfate).

    N-Formamidinomorpholine sulfate: Another related compound with similar buffering and surfactant properties.

The uniqueness of this compound lies in its specific buffering range, thermal stability, and solubility properties, making it particularly suitable for certain applications .

Properties

IUPAC Name

morpholine-4-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPXFDGHJDIRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-66-3 (Parent)
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60169268
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-55-0
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(morpholine-4-carboximidamide); sulfuric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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